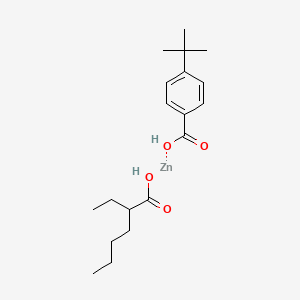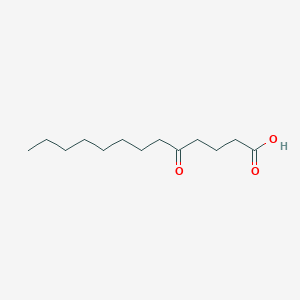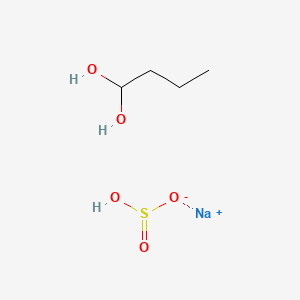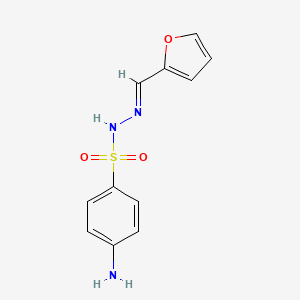
4-Amino-N'-(2-furylmethylene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N’-(2-furylmethylene)benzenesulfonohydrazide is a chemical compound with the molecular formula C11H11N3O4S It is known for its unique structure, which includes an amino group, a furan ring, and a sulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-(2-furylmethylene)benzenesulfonohydrazide typically involves the condensation reaction between 4-aminobenzenesulfonohydrazide and 2-furaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N’-(2-furylmethylene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and the furan ring can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring or the sulfonohydrazide moiety.
Reduction: Reduced forms of the furan ring or the sulfonohydrazide moiety.
Substitution: Substituted derivatives at the amino group or the furan ring.
Scientific Research Applications
4-Amino-N’-(2-furylmethylene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-N’-(2-furylmethylene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The furan ring and the sulfonohydrazide moiety play crucial roles in these interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N’-(2-furoyl)benzenesulfonohydrazide
- 4-Amino-N’-(2-furylmethyl)benzenesulfonamide
- N’-(2-Furylmethylene)-4-methylbenzenesulfonohydrazide
Uniqueness
The presence of both the furan ring and the sulfonohydrazide moiety makes it a versatile compound for various chemical and biological studies .
Properties
CAS No. |
5448-63-5 |
|---|---|
Molecular Formula |
C11H11N3O3S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
4-amino-N-[(E)-furan-2-ylmethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C11H11N3O3S/c12-9-3-5-11(6-4-9)18(15,16)14-13-8-10-2-1-7-17-10/h1-8,14H,12H2/b13-8+ |
InChI Key |
UNDAOXRINNTJJZ-MDWZMJQESA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
C1=COC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



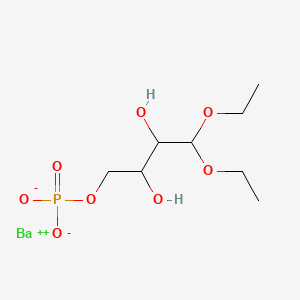
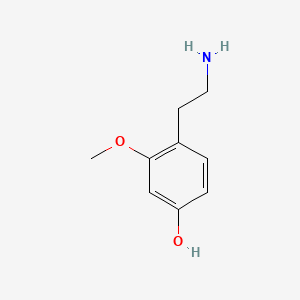
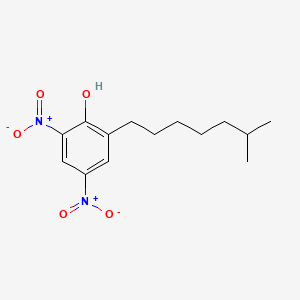
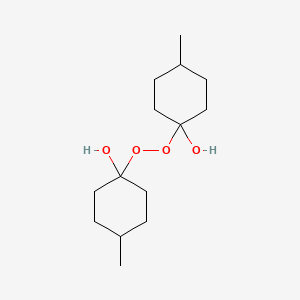
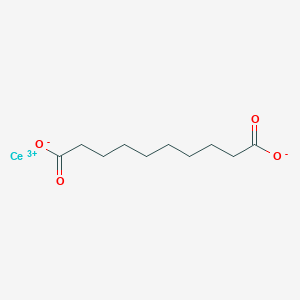
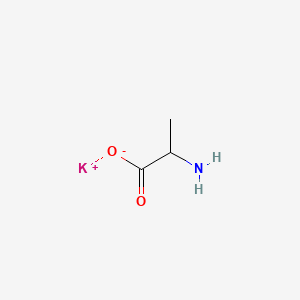
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)



